4-(3,5-dimethylpyrazol-1-yl)-N-(1-phenylethyl)benzamide
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Overview
Description
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-(1-phenylethyl)benzamide is a chemical compound with a complex structure that includes a pyrazole ring, a phenylethyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethylpyrazol-1-yl)-N-(1-phenylethyl)benzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Attachment of the Phenylethyl Group: The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzene is alkylated with an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting aniline with benzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-(1-phenylethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-(1-phenylethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,5-dimethylpyrazol-1-yl)-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-[4-(1-phenylethyl)-1-piperazinyl]pyrimidine
- 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-(1-phenylethyl)aniline
Uniqueness
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-(1-phenylethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for various research applications.
Properties
CAS No. |
879413-70-4 |
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Molecular Formula |
C20H21N3O |
Molecular Weight |
319.4g/mol |
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-N-(1-phenylethyl)benzamide |
InChI |
InChI=1S/C20H21N3O/c1-14-13-15(2)23(22-14)19-11-9-18(10-12-19)20(24)21-16(3)17-7-5-4-6-8-17/h4-13,16H,1-3H3,(H,21,24) |
InChI Key |
MSDMIHCYDUTKMW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C(=O)NC(C)C3=CC=CC=C3)C |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C(=O)NC(C)C3=CC=CC=C3)C |
Origin of Product |
United States |
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